molecular formula C7H6ClN3 B1465006 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 935466-69-6

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1465006
Key on ui cas rn: 935466-69-6
M. Wt: 167.59 g/mol
InChI Key: MAFCXVAJLGPFLY-UHFFFAOYSA-N
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Patent
US08247556B2

Procedure details

To a suspn. of 4-chloro-7-azaindole-N-oxide m-chlorobenzoic acid salt [J. Org. Chem. 1980, 45, 4045] (1.60 g, 4.92 mmol) in AcCN (10 ml) was added dimethylsulfate (0.50 ml, 1.05 eq.) at RT. The suspn. was stirred under N2 at 55-60° C. overnight. After cooling to RT, a solution of NH3 in dry EtOH (2M, Aldrich, 20 ml) under cooling in an ice bath. The greenish mixture was stirred in a sealed vial at RT for 4 h, then at 45° C. for 60 h. After evaporation of the solvent and aq. workup as in the previous examples, the crude was purified by silica gel chromatography to give a yellowish-tan cryst. solid. HR-MS calculated for [MH]+: 168.03230, found: 168.03218.
Name
4-chloro-7-azaindole-N-oxide m-chlorobenzoic acid salt
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C(O)=O.[Cl:11][C:12]1[CH:20]=[CH:19][NH:18][C:17]2[C:13]=1[CH:14]=[CH:15][N+:16]=2[O-].COS(OC)(=O)=O.[NH3:29]>C(C#N)(C)=O.CCO>[Cl:11][C:12]1[CH:20]=[C:19]([NH2:29])[N:18]=[C:17]2[NH:16][CH:15]=[CH:14][C:13]=12 |f:0.1|

Inputs

Step One
Name
4-chloro-7-azaindole-N-oxide m-chlorobenzoic acid salt
Quantity
1.6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1.ClC1=C2C=C[N+](=C2NC=C1)[O-]
Name
Quantity
0.5 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred under N2 at 55-60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
STIRRING
Type
STIRRING
Details
The greenish mixture was stirred in a sealed vial at RT for 4 h
Duration
4 h
WAIT
Type
WAIT
Details
at 45° C. for 60 h
Duration
60 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent and aq. workup as in the previous examples
CUSTOM
Type
CUSTOM
Details
the crude was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give a yellowish-tan cryst

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C2C(=NC(=C1)N)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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